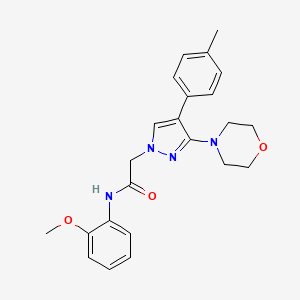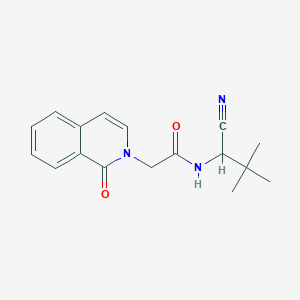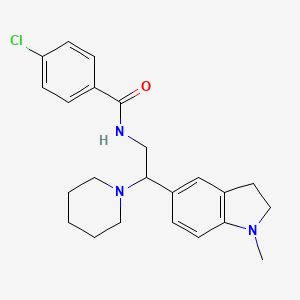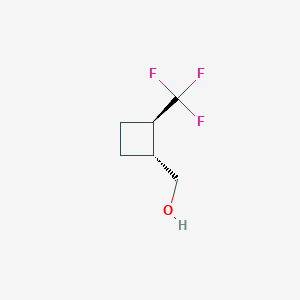![molecular formula C11H12ClNO2 B2593815 3-Chloro-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine-4-carboxylic acid CAS No. 1511443-14-3](/img/structure/B2593815.png)
3-Chloro-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-Chloro-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine-4-carboxylic acid” is a chemical compound with the CAS Number: 1511443-14-3 . It is a versatile compound utilized in diverse scientific research areas due to its unique properties and potential applications.
Molecular Structure Analysis
The molecular weight of this compound is 225.67 . The IUPAC name is this compound . The InChI code is 1S/C11H12ClNO2/c12-10-9(11(14)15)8-5-3-1-2-4-7(8)6-13-10/h6H,1-5H2,(H,14,15) .Physical and Chemical Properties Analysis
This compound is a powder at room temperature .Scientific Research Applications
Chemical Synthesis and Structural Analysis In the realm of chemical synthesis, compounds structurally related to 3-Chloro-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine-4-carboxylic acid have been synthesized and structurally characterized to understand their crystal configurations and bonding interactions. For instance, Moustafa and Girgis (2007) synthesized derivatives of 6,7-dihydro-2-methoxy-4-substituted-5H-benzo[cyclohepta][1,2-b]pyridine-3-carbonitrile, detailing their molecular structures through X-ray diffraction analysis. These studies are crucial for developing new materials with specific physical and chemical properties, highlighting the significance of understanding the structural foundations of such compounds (Moustafa & Girgis, 2007).
Coordination Polymers and Photoluminescence Research on coordination polymers based on pyridine derivatives, including structures similar to the chemical , has shown significant advancements in creating materials with improved catalytic activity and photoluminescence properties. For example, Wang et al. (2016) reported on d(10) coordination polymers constructed with pyridine-based linkers, showcasing enhanced catalytic activities and photoluminescent properties. These materials have potential applications in catalysis, environmental remediation, and as components in optoelectronic devices (Wang et al., 2016).
Antimicrobial Activity The exploration of pyridine derivatives for antimicrobial applications is another area of interest. Azab et al. (2016) synthesized linear dipeptide pyridine and macrocyclic pentaazapyridine candidates, demonstrating their antimicrobial potential. Such studies contribute to the development of new antimicrobial agents that can address the growing concern of antibiotic resistance (Azab et al., 2016).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H315, H319, H335 , which indicate that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
3-chloro-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c12-10-9(11(14)15)8-5-3-1-2-4-7(8)6-13-10/h6H,1-5H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKOUWNBPIGUDGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=CN=C(C(=C2CC1)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(1R,2R)-2-[2-(2-Methylpropyl)pyrazol-3-yl]cyclopropane-1-carboxylic acid](/img/structure/B2593733.png)
![1-(4-chlorobenzyl)-4,6-dimethyl-3-[(3-methylphenyl)sulfonyl]-2(1H)-pyridinone](/img/structure/B2593734.png)

![7-(4-chlorophenyl)-2-(ethylsulfanyl)-5-methyl-N-(2-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2593737.png)

![1-(4-Methoxyphenyl)-2-[(1-phenylpropan-2-yl)amino]ethan-1-ol](/img/structure/B2593741.png)


![N-benzyl-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide](/img/structure/B2593747.png)





